molecular formula C16H15N3O4 B11113026 3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one

3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one

Cat. No.: B11113026
M. Wt: 313.31 g/mol
InChI Key: WINYRCCHZCJBTH-UHFFFAOYSA-N
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Description

3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a nitro group and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The introduction of the nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The dimethylphenylamino group is then introduced via a nucleophilic substitution reaction, where 2,4-dimethylaniline reacts with a suitable electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenylamino group can be replaced by other nucleophiles.

    Condensation: The benzoxazole ring can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets. The nitro group and benzoxazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYLPHENYL)BENZOXAZOLE: Similar structure but lacks the nitro group.

    6-NITROBENZOXAZOLE: Contains the nitro group but lacks the dimethylphenylamino group.

    2,4-DIMETHYLANILINE: Contains the dimethylphenylamino group but lacks the benzoxazole ring.

Uniqueness

3-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-6-NITRO-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro group and the dimethylphenylamino group on the benzoxazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

3-[(2,4-dimethylanilino)methyl]-6-nitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H15N3O4/c1-10-3-5-13(11(2)7-10)17-9-18-14-6-4-12(19(21)22)8-15(14)23-16(18)20/h3-8,17H,9H2,1-2H3

InChI Key

WINYRCCHZCJBTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)C

Origin of Product

United States

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